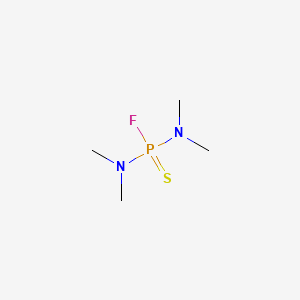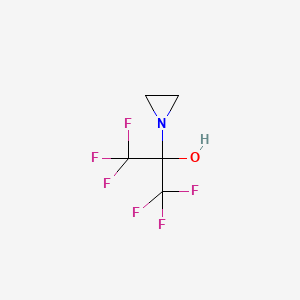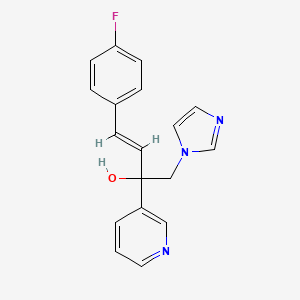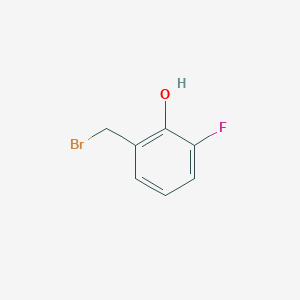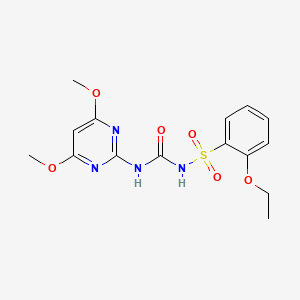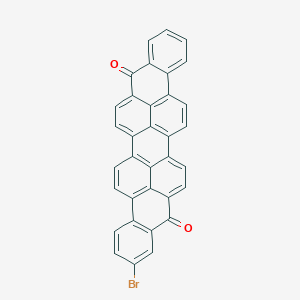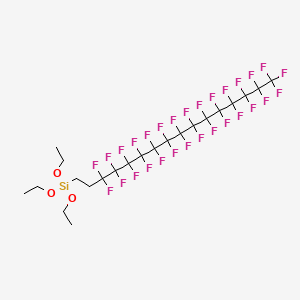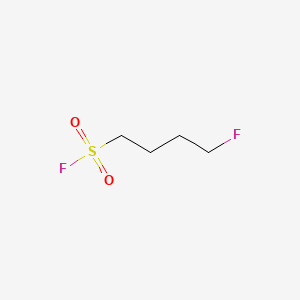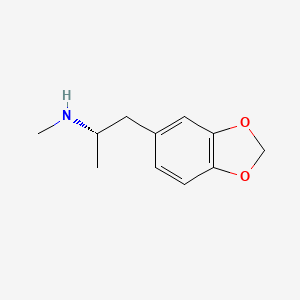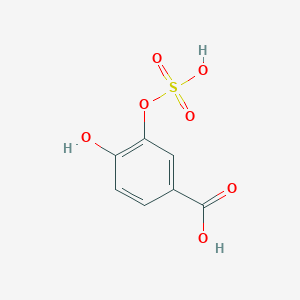
Henicosyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Henicosyl formate, also known as 1-Heneicosyl formate, is an organic compound with the molecular formula C22H44O2. It is an ester formed from the reaction of formic acid and heneicosanol. The compound is characterized by its long carbon chain, which contributes to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Henicosyl formate can be synthesized through the esterification reaction between formic acid and heneicosanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and controlled temperature and pressure conditions are crucial to obtaining a high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
Henicosyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to formic acid and heneicosanol.
Oxidation: The compound can be oxidized to produce formic acid and a corresponding aldehyde or carboxylic acid.
Reduction: Reduction of this compound can yield heneicosanol and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Formic acid and heneicosanol.
Oxidation: Formic acid and a corresponding aldehyde or carboxylic acid.
Reduction: Heneicosanol and methanol.
Aplicaciones Científicas De Investigación
Henicosyl formate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its long carbon chain, which can enhance the solubility and stability of certain drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other organic compounds
Mecanismo De Acción
The mechanism of action of henicosyl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and heneicosanol, which can then participate in further biochemical reactions. The long carbon chain of this compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Henicosyl formate can be compared with other long-chain esters, such as:
Hexadecyl formate: Similar in structure but with a shorter carbon chain.
Octadecyl formate: Also similar but with a slightly shorter carbon chain.
Eicosyl formate: Very similar in structure, differing by only one carbon atom in the chain
This compound is unique due to its specific carbon chain length, which can influence its physical and chemical properties, such as melting point, boiling point, and solubility .
Propiedades
Número CAS |
77899-03-7 |
|---|---|
Fórmula molecular |
C22H44O2 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
henicosyl formate |
InChI |
InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22-23/h22H,2-21H2,1H3 |
Clave InChI |
ZMGJNJFHZNMVCW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCOC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


